N- vs. O-Alkylation Regioselectivity
In phase transfer catalyzed alkylation reactions, 5,5-dimethylisoxazolidin-3-one exhibits a distinct and quantifiable preference for N-alkylation over O-alkylation, a characteristic not universally shared across its structural class [1]. This selectivity is crucial for synthetic planning where the position of alkylation directly determines the identity of the downstream product.
| Evidence Dimension | Regioselectivity of Alkylation (N vs O) |
|---|---|
| Target Compound Data | N-Alkylation: 80% (primary halides), 65% (secondary halides); O-Alkylation: 20% (primary halides), 35% (secondary halides) |
| Comparator Or Baseline | Other ambident N-C-O type anions (as a class) under similar phase transfer conditions |
| Quantified Difference | For primary halides, the N:O ratio is 80:20, establishing a strong N-preference. This ratio shifts to 65:35 for secondary halides, showing a quantifiable influence of the alkylating agent on regiochemistry [1]. Overall yields for these reactions are consistently around 60% [1]. |
| Conditions | Alkylation via phase transfer catalysis (PTC) with primary and secondary alkyl halides. |
Why This Matters
This predictable regioselectivity profile allows chemists to select 5,5-dimethylisoxazolidin-3-one as a building block when a specific N- or O-alkylation outcome is desired, avoiding the need for extensive optimization or protective group strategies that might be required with other, less selective ambident nucleophiles.
- [1] Ly, B.; Dou, H. J. M.; Hassanaly, P.; Verducci, J. Alkylation de la dimethyl-5 5′ isoxazolidinone-3 en catalyse par transfert de phase. J. Heterocycl. Chem. 1977, 14, 1275-1277. View Source
